![molecular formula C10H9NO3 B3389329 2-[4-(Cyanomethyl)phenoxy]acetic acid CAS No. 926199-29-3](/img/structure/B3389329.png)
2-[4-(Cyanomethyl)phenoxy]acetic acid
Overview
Description
“2-[4-(Cyanomethyl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 926199-29-3 . It has a molecular weight of 191.19 . The compound is typically stored at room temperature and appears as a powder . The IUPAC name for this compound is [4-(cyanomethyl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for “2-[4-(Cyanomethyl)phenoxy]acetic acid” is 1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13) . This indicates the molecular structure of the compound.Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Phenoxy Acetic Acid Derivatives
“2-[4-(Cyanomethyl)phenoxy]acetic acid” is an organic compound that represents a group of phenoxy acetic acid derivatives . It can be easily prepared by starting with phenol and chloroacetic acid with a solution of sodium hydroxide .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology with the aim of designing and developing new pharmaceutical compounds .
Biological Effects Study
The compound can be used to study the utilization of drugs and their biological effects . This includes researching the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
Designing New Pharmaceuticals
The compound can be used in the design of new pharmaceuticals . This involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
Industrial Organic Chemistry
The compound has applications in industrial organic chemistry . This involves the composition of pharmaceutical substances or biologically active drugs, and their chemical synthesis .
Safety and Hazards
properties
IUPAC Name |
2-[4-(cyanomethyl)phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTHHVYLFBCCKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyanomethyl)phenoxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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